Regiochemical Specificity: 4-Methoxy vs. 5-Methoxy Substitution Governs Divergent Biological Target Class Engagement
The position of the methoxy substituent on the indoline ring is a decisive determinant of biological target class engagement. The 5-methoxy regioisomer (CAS 1258637-92-1) has been specifically disclosed as a cathepsin K and cathepsin S inhibitor scaffold, with therapeutic indications including neuropathic pain, inflammation, rheumatoid arthritis, osteoarthritis, and osteoporosis [1]. In contrast, the 4-methoxy variant (CAS 2251054-45-0) occupies chemical space consistent with kinase inhibitor pharmacophores: spiro[indoline-3,4'-piperidine]-2-one derivatives have demonstrated c-Met inhibition with IC₅₀ values spanning 0.0147–17 μM in TR-FRET biochemical assays [2], and the 4-methyl analog of this scaffold has been co-crystallized with DDR1 kinase (PDB 6FIO) at 1.99 Å resolution [3]. The 4-methoxy group, positioned ortho to the spiro junction, exerts distinct electronic (+M resonance) and steric effects compared to the 5-methoxy meta-substitution, directly influencing hydrogen-bond acceptor capacity and conformational preferences within kinase ATP-binding pockets.
| Evidence Dimension | Biological target class engagement determined by methoxy substitution position |
|---|---|
| Target Compound Data | 4-Methoxy substitution (CAS 2251054-45-0); scaffold consistent with kinase inhibitor pharmacophore (c-Met IC₅₀ range class: 0.0147–17 μM; DDR1 co-crystallization demonstrated for 4-methyl analog) |
| Comparator Or Baseline | 5-Methoxy regioisomer (CAS 1258637-92-1); disclosed as cathepsin K/S protease inhibitor scaffold |
| Quantified Difference | Target class divergence: 4-methoxy → kinase inhibition (c-Met TR-FRET IC₅₀ class range 0.0147–17 μM); 5-methoxy → cysteine protease inhibition (cathepsin K/S). Regioisomeric switch redirects target class from kinases to proteases. |
| Conditions | c-Met inhibition: TR-FRET-based biochemical assay (Eur. J. Med. Chem. 2012, 50, 370–375). DDR1: X-ray co-crystallography at 1.99 Å (PDB 6FIO). Cathepsin K/S: patent disclosure on molaid.com. |
Why This Matters
For kinase-targeted drug discovery programs, selecting the 4-methoxy regioisomer ensures alignment with the kinase inhibitor pharmacophore, whereas the 5-methoxy regioisomer would redirect screening efforts toward an irrelevant protease target class, potentially wasting screening resources.
- [1] Molaid. 5-甲氧基螺[吲哚啉-3,4-哌啶]-2-酮 (CAS 1258637-92-1): cathepsin K and/or cathepsin S inhibitor for neuropathic pain, inflammation, rheumatoid arthritis, osteoarthritis, osteoporosis, multiple sclerosis, and tumors. Available at: https://www.molaid.com (accessed 2026-04-29). View Source
- [2] Ye, L.; Tian, Y.; Li, Z.; Jin, H.; Zhu, Z.; Wan, S.; Zhang, J.; Yu, P.; Zhang, J.; Wu, S. Design, synthesis and molecular docking studies of some novel spiro[indoline-3,4′-piperidine]-2-ones as potential c-Met inhibitors. Eur. J. Med. Chem. 2012, 50, 370–375. IC₅₀ values: 0.0147–17 μM (TR-FRET). DOI: 10.1016/j.ejmech.2012.02.016. View Source
- [3] Richter, H.; Satz, A.L.; et al. DNA-Encoded Library-Derived DDR1 Inhibitor. ACS Chem. Biol. 2019, 14, 37–49. PDB 6FIO: 4-methyl-spiro[indole-3,4'-piperidine]-2-one co-crystallized with DDR1 at 1.99 Å, Rfree = 27.7%. DOI: 10.1021/acschembio.8b00809. View Source
